N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ at 233.1 (calc. 232.28).
- Fragmentation pathways:
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-31G(d) level reveals:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the amide oxygen (-0.45 e) and pyridine nitrogen (-0.32 e).
Table 2: Key DFT-derived parameters
| Parameter | Value |
|---|---|
| Dipole moment | 5.2 Debye |
| HOMO energy | -6.3 eV |
| LUMO energy | -1.5 eV |
Molecular Orbital Analysis
Non-Covalent Interaction (NCI) Analysis
- Intramolecular hydrogen bonds between the hydroxypropynyl -OH and pyridine nitrogen stabilize the conformation (bond length: 1.85 Å).
Properties
IUPAC Name |
N-[3-(3-hydroxyprop-1-ynyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,9H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGMOHGJJCWVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-2-aminopyridine Intermediate
- Starting from 2-aminopyridine, selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or bromine under controlled conditions.
- This intermediate is crucial as it allows subsequent coupling reactions.
Formation of N-(3-Bromopyridin-2-yl)pivalamide
- The 2-amino group of 3-bromo-2-aminopyridine is acylated with pivaloyl chloride or pivalic anhydride in the presence of a base (e.g., triethylamine) to form the amide.
- Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures (0°C to room temperature).
Introduction of the 3-(3-Hydroxyprop-1-ynyl) Side Chain
- The bromine at the 3-position is substituted by a 3-hydroxyprop-1-ynyl group via a Sonogashira cross-coupling reaction.
- This involves coupling the aryl bromide with propargyl alcohol (or a protected derivative) using a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (CuI), and a base such as triethylamine or diisopropylethylamine.
- The reaction is typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to 60°C.
- The hydroxy group may be introduced directly if propargyl alcohol is used or deprotected after coupling if a protected alkyne is employed.
Alternative Synthetic Routes
- Direct amidation of 3-(3-hydroxyprop-1-ynyl)pyridin-2-amine: If the 3-(3-hydroxyprop-1-ynyl)pyridin-2-amine intermediate is accessible, direct acylation with pivaloyl chloride can yield the target compound.
- Sequential functionalization: Starting with 2-chloropyridine, nucleophilic substitution by amines and subsequent Sonogashira coupling can be employed, adjusting the order of steps based on reagent availability and stability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Bromination of 2-aminopyridine | NBS, DMF, 0°C to RT, 2-4 h | 70-85 | Regioselective bromination at 3-position |
| Amidation | Pivaloyl chloride, Et3N, DCM, 0°C to RT | 80-95 | Use anhydrous conditions to prevent hydrolysis |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, propargyl alcohol, N2, 25-60°C, 12-24 h | 65-90 | Inert atmosphere critical; base choice affects yield |
| Purification | Column chromatography or recrystallization | - | Silica gel or preparative HPLC |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| 1 | 3-Bromo-2-aminopyridine | Electrophilic bromination | NBS, DMF, 0°C to RT | 70-85 | Regioselective bromination |
| 2 | N-(3-Bromopyridin-2-yl)pivalamide | Amide formation | Pivaloyl chloride, Et3N, DCM, 0°C to RT | 80-95 | High yield, mild conditions |
| 3 | N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide | Sonogashira coupling | Pd catalyst, CuI, Et3N, propargyl alcohol, N2, 25-60°C | 65-90 | Inert atmosphere required |
Biological Activity
N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, effects on various cellular pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a hydroxypropynyl group and a pivalamide moiety. The molecular formula is with a molecular weight of approximately 230.28 g/mol. The presence of the hydroxypropynyl group suggests potential interactions with biological pathways, particularly those involving kinases and inflammatory processes.
Inhibition of Kinase Activity
Research indicates that compounds similar to this compound may inhibit various kinases involved in cell cycle regulation and DNA repair. For instance, certain biarylamine compounds have been shown to inhibit Checkpoint Kinase 1 (CHK1), which is critical for managing DNA damage responses and cell cycle checkpoints . Inhibition of CHK1 can lead to sensitization of cancer cells to genotoxic therapies, highlighting the potential role of this compound in cancer treatment.
Targeting Glioma Stem Cells
A related study on 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, another derivative containing a similar hydroxypropynyl group, demonstrated its ability to suppress glioma stem-like cells (GSCs) . GSCs are implicated in tumor recurrence and resistance to therapy. The compound inhibited sphere formation and reduced the expression of stemness markers such as CD133, Sox2, Notch2, and β-catenin. This suggests that this compound could exhibit similar properties in targeting GSCs.
Biological Activity Data Table
| Biological Activity | Effect | Reference |
|---|---|---|
| CHK1 Inhibition | Sensitizes cancer cells to therapies | |
| GSC Suppression | Inhibits sphere formation | |
| Stemness Marker Reduction | Decreases CD133, Sox2, Notch2 |
Case Study 1: CHK1 Inhibition in Cancer Therapy
In a study focusing on CHK1 inhibitors, it was found that compounds that target this kinase can enhance the efficacy of DNA-damaging agents used in chemotherapy. The inhibition of CHK1 leads to increased apoptosis in cancer cells by preventing them from repairing DNA damage effectively. This mechanism underscores the potential application of this compound in combination therapies for cancer treatment.
Case Study 2: Targeting Glioma Stem Cells
A significant study demonstrated that targeting GSCs with compounds like 5-bromo derivatives can effectively reduce tumor growth and improve treatment outcomes in glioblastoma patients. By inhibiting the pathways that maintain GSC populations, these compounds could lead to more effective treatments for aggressive brain tumors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
The target compound is structurally distinct from analogs due to its propargyl alcohol chain. Key comparisons include:
a) N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
- Molecular Formula : C₁₄H₁₅F₃N₂O₂
- Substituents : CF₃ at pyridine 5-position; propargyl alcohol at 3-position.
- The propargyl alcohol enables hydrogen bonding (O–H···O/N interactions) and participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
b) N-(3-Hydroxypyridin-2-yl)pivalamide
- Molecular Formula : C₁₀H₁₄N₂O₂
- Substituents : Hydroxyl group directly on pyridine 3-position.
- Impact : Lacks the propargyl chain, reducing steric bulk and reactivity. The hydroxyl group may improve solubility but limit stability under acidic conditions .
c) N-(6-Chloro-3-formylpyridin-2-yl)pivalamide
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Substituents : Chloro at 6-position; formyl at 3-position.
d) rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide
- Substituents : Brominated hydroxymethyl group at pyridine 6-position.
- The hydroxymethyl group may participate in hydrogen bonding .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Insights |
|---|---|---|---|
| Target Compound | 245.29 | 3-Hydroxyprop-1-ynyl | Moderate (polar groups) |
| N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-CF₃) [16] | 332.28 | CF₃, propargyl alcohol | Low (CF₃ increases lipophilicity) |
| N-(3-Hydroxypyridin-2-yl) [20] | 194.23 | 3-OH | High (polar hydroxyl) |
| N-(6-Cl-3-formyl) [19] | 240.69 | 6-Cl, 3-formyl | Moderate (formyl reactive) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
